molecular formula C8H5Cl2N3O2S B2417483 N-(5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl)acetamide CAS No. 1171475-01-6

N-(5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl)acetamide

Cat. No.: B2417483
CAS No.: 1171475-01-6
M. Wt: 278.11
InChI Key: OZKIXQVGGMWAMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C8H5Cl2N3O2S and its molecular weight is 278.11. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Properties

N-(5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl)acetamide derivatives have been found to possess significant antimicrobial properties. Research demonstrates that certain derivatives of this compound exhibit activity against various microbial species, including bacteria and fungi. For instance, Gul et al. (2017) synthesized a series of these derivatives and found most of them to be active against selected microbial species, with compounds 6d and 6f being particularly potent (Gul et al., 2017). Similarly, Parikh and Joshi (2014) noted that compounds bearing multiple fluorine atoms showed the highest antimicrobial potency among synthesized compounds (Parikh & Joshi, 2014).

Anticonvulsant Evaluation

This compound and its derivatives have been evaluated for anticonvulsant activities. Nath et al. (2021) designed and synthesized a series of these derivatives, evaluating them for anticonvulsant activities using various tests. They found that certain compounds exhibited significant anticonvulsant activity (Nath et al., 2021).

Antifungal and Apoptotic Effects

These compounds have also been studied for their antifungal and apoptotic effects. Çavuşoğlu et al. (2018) synthesized triazole-oxadiazole compounds and investigated their in vitro antifungal and apoptotic activity against various Candida species. They found that certain compounds were potent against C. albicans and C. glabrata, with notable apoptotic effects (Çavuşoğlu et al., 2018).

Anti-inflammatory and Anti-thrombotic Properties

Research into the anti-inflammatory and anti-thrombotic properties of this compound derivatives has shown promising results. Basra et al. (2019) investigated the in-vitro and in-vivo anti-inflammatory activity of these derivatives, finding that certain compounds exhibited potent anti-inflammatory effects, as well as a significant role in enhancing clotting time (Basra et al., 2019).

Properties

IUPAC Name

N-[5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2N3O2S/c1-3(14)11-8-13-12-7(15-8)4-2-5(9)16-6(4)10/h2H,1H3,(H,11,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZKIXQVGGMWAMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NN=C(O1)C2=C(SC(=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.